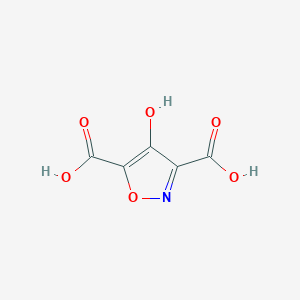
4-Hydroxy-1,2-oxazole-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyisoxazole-3,5-dicarboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyisoxazole-3,5-dicarboxylic acid typically involves the reaction of nitroacetic esters with aromatic aldehydes. Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods: Industrial production of 4-Hydroxyisoxazole-3,5-dicarboxylic acid often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods utilize eco-friendly reagents and conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyisoxazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: DDQ, chromic acid, potassium permanganate.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Isoxazoles with various substituents.
Substitution Products: Isoxazole derivatives with different functional groups.
Scientific Research Applications
4-Hydroxyisoxazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxyisoxazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
4-Hydroxyisoxazole-3,5-dicarboxylic acid can be compared with other isoxazole derivatives, such as:
Isoxazole-4-carboxylic acid: Similar structure but different functional groups, leading to distinct biological activities.
3-Hydroxyisoxazole-4-carboxylic acid: Shares the isoxazole ring but differs in the position of the hydroxyl and carboxyl groups, resulting in unique chemical properties.
Uniqueness: The presence of both hydroxyl and carboxyl groups in 4-Hydroxyisoxazole-3,5-dicarboxylic acid imparts unique reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H3NO6 |
|---|---|
Molecular Weight |
173.08 g/mol |
IUPAC Name |
4-hydroxy-1,2-oxazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO6/c7-2-1(4(8)9)6-12-3(2)5(10)11/h7H,(H,8,9)(H,10,11) |
InChI Key |
ZEXKPMKNINDAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(ON=C1C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















